Computational Physicochemical Property Differentiation: XLogP3, TPSA, and Rotatable Bond Count vs. In-Class Analogs
The computed lipophilicity (XLogP3 = 2.5) of this compound places it in an intermediate range relative to common thiophene-urea CCR5 antagonist leads. For context, the class-leading thiophene-urea analog '2l' (a methoxy urea derivative) reported by Skerlj et al. exhibited a cLog P of approximately 2.3 and an antiviral IC50 of 14.8 nM, while more lipophilic analogs with cLog P > 3.0 correlated with increased hERG inhibition (IC50 < 5 µM) . The target compound's TPSA of 101 Ų is higher than the typical range (70-90 Ų) for many brain-penetrant drugs, suggesting a potential for reduced CNS permeability relative to simpler thiophene ureas. This physicochemical profile may offer a differentiated suitability for peripheral target applications where CNS exclusion is desired .
| Evidence Dimension | Physicochemical properties relevant to drug-likeness and ADME |
|---|---|
| Target Compound Data | XLogP3: 2.5; TPSA: 101 Ų; Rotatable bonds: 6; HBD: 2; HBA: 4 |
| Comparator Or Baseline | Class reference compound '2l': cLog P ~2.3, oral bioavailability 42% in dog; more lipophilic analogs (cLog P >3.0): hERG IC50 <5 µM |
| Quantified Difference | Target compound is ~0.2 log units more lipophilic than compound '2l'; TPSA is approximately 15-30 Ų higher than typical CNS-penetrant thiophene ureas |
| Conditions | Computed properties (PubChem 2021.05.07 release); comparator data from published CCR5 antagonist SAR in PBMC antiviral assays and hERG patch-clamp |
Why This Matters
Procurement decisions for compound library screening should consider that this compound occupies a distinct physicochemical space (moderate lipophilicity, higher polarity) that may yield a different off-target liability and tissue distribution profile compared to other thiophene-urea candidates in a screening collection.
- [1] Skerlj R, Bridger G, Zhou Y, et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med Chem Lett. 2012;3(3):216-221. Table 2: In Vitro Pharmacology and hERG Inhibition of Compounds 2. View Source
- [2] PubChem. 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea. Computed Properties section, CID 49675447. National Center for Biotechnology Information. View Source
